molecular formula C21H20N6 B11495488 N,N-dimethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine

N,N-dimethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11495488
M. Wt: 356.4 g/mol
InChI Key: JCSNVVBAWMCJDF-UHFFFAOYSA-N
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Description

N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethyl, diphenyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Substitution Reactions:

    Pyrrole Introduction: The pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with simplified structures.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the pyrrole group.

    N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-INDOL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains an indole group instead of a pyrrole group.

Uniqueness

N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the pyrrole group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20N6/c1-25(2)19-22-20(26-15-9-10-16-26)24-21(23-19)27(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3

InChI Key

JCSNVVBAWMCJDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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